molecular formula C7H5ClN2 B1424153 2-(2-Chloropyridin-4-YL)acetonitrile CAS No. 1000565-45-6

2-(2-Chloropyridin-4-YL)acetonitrile

Cat. No. B1424153
M. Wt: 152.58 g/mol
InChI Key: JJUUSSZGXKUHJW-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-YL)acetonitrile is a chemical compound with the CAS Number: 1000565-45-6 . It has a molecular weight of 152.58 and its IUPAC name is (2-chloro-4-pyridinyl)acetonitrile .


Molecular Structure Analysis

The InChI code for 2-(2-Chloropyridin-4-YL)acetonitrile is 1S/C7H5ClN2/c8-7-5-6 (1-3-9)2-4-10-7/h2,4-5H,1H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(2-Chloropyridin-4-YL)acetonitrile is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Lanthanide Podates with Photophysical Properties : Lanthanide podates, which are strongly luminescent self-assembled heterodinuclear d−f complexes, have been developed using segmental ligands that react with lanthanide ions in acetonitrile. These complexes have potential applications in photophysical studies due to their luminescent properties (Piguet et al., 1996).

  • Synthesis of Imidazo[1,2-a]pyridines as Fluorescent Probes : The synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines through a one-pot reaction has been reported. These compounds are synthesized in acetonitrile and are efficient fluorescent probes for mercury ions, highlighting their potential use in chemical sensing applications (Shao et al., 2011).

  • Synthesis of Heterocyclic N-Oxide : A method for the oxidation of pyridines, including 2-chloropyridine, to their N-oxides using acetonitrile has been developed. This process has implications in the synthesis of various chemical compounds (Zhong et al., 2004).

  • Catalytic Asymmetric Synthesis of Drug Intermediate : Homochiral covalent organic frameworks have been used for the asymmetric synthesis of drug intermediates in acetonitrile. This method has significant implications for the pharmaceutical industry, particularly in the production of chiral drugs (Ma et al., 2020).

  • Quantification of Impurities in Pharmaceuticals : High-Performance Liquid Chromatography (HPLC) has been used for the quantification of (4-Bromophenyl){Pyridine-2-yl} Acetonitrile impurities in pharmaceuticals. This research is crucial for ensuring the purity and safety of drugs (Wagh et al., 2017).

  • Complexation of Heavy Metal Ions : Polymer-coated electrodes synthesized through electropolymerization of pyridine derivatives in acetonitrile have been studied for their ability to complex heavy metal ions. This application is relevant for environmental monitoring and remediation (Buica et al., 2011).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-chloropyridin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUUSSZGXKUHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700020
Record name (2-Chloropyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloropyridin-4-YL)acetonitrile

CAS RN

1000565-45-6
Record name (2-Chloropyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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